molecular formula C10H10Cl2N2 B6142519 1-(4-(Chloromethyl)phenyl)-1H-pyrazole hydrochloride CAS No. 1052543-40-4

1-(4-(Chloromethyl)phenyl)-1H-pyrazole hydrochloride

Cat. No.: B6142519
CAS No.: 1052543-40-4
M. Wt: 229.10 g/mol
InChI Key: RIQNXRNDFBPZOM-UHFFFAOYSA-N
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Description

1-(4-(Chloromethyl)phenyl)-1H-pyrazole hydrochloride (CAS 143426-52-2) is a heteroaromatic compound with the molecular formula C₁₀H₉ClN₂·HCl and a molecular weight of 192.65 g/mol (free base basis). It features a pyrazole ring substituted with a chloromethylphenyl group, making it a versatile intermediate in medicinal chemistry and materials science. Key properties include:

  • Storage: Requires an inert atmosphere at 2–8°C due to its hygroscopic and reactive nature.
  • Hazards: Classified with GHS hazard statements H302 (harmful if swallowed) and H314 (causes severe skin burns/eye damage) .

Properties

IUPAC Name

1-[4-(chloromethyl)phenyl]pyrazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2.ClH/c11-8-9-2-4-10(5-3-9)13-7-1-6-12-13;/h1-7H,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQNXRNDFBPZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585829
Record name 1-[4-(Chloromethyl)phenyl]-1H-pyrazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143426-52-2
Record name 1-[4-(Chloromethyl)phenyl]-1H-pyrazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Reagents

The hydroxyl group of (4-pyrazol-1-ylphenyl)methanol undergoes nucleophilic substitution with chlorinating agents such as SOCl₂ or PCl₅. SOCl₂ is preferred due to its dual role as a reagent and solvent, facilitating the reaction at reflux temperatures (60–80°C). The general reaction is:

(4-Pyrazol-1-ylphenyl)methanol+SOCl21-(4-(Chloromethyl)phenyl)-1H-pyrazole+HCl+SO2\text{(4-Pyrazol-1-ylphenyl)methanol} + \text{SOCl}2 \rightarrow \text{1-(4-(Chloromethyl)phenyl)-1H-pyrazole} + \text{HCl} + \text{SO}2

Excess SOCl₂ ensures complete conversion, while residual HCl is neutralized with aqueous sodium bicarbonate.

Optimization Parameters

  • Temperature : Yields plateau above 70°C, with prolonged heating leading to decomposition.

  • Solvent : Solvent-free conditions reduce purification complexity but require precise stoichiometry.

  • Catalysis : Lewis acids like ZnCl₂ (5 mol%) accelerate the reaction by stabilizing intermediates.

Table 1: Chlorination Methods Comparison

Chlorinating AgentTemperature (°C)Time (h)Yield (%)Purity (%)
SOCl₂7048298
PCl₅8067595

Alkylation of Pyrazole with 4-(Chloromethyl)benzyl Chloride

Reaction Conditions

Pyrazole reacts with 4-(chloromethyl)benzyl chloride in polar aprotic solvents (e.g., DMF, THF) under basic conditions (K₂CO₃ or NaOH). The mechanism proceeds via an SN2 pathway, where the pyrazole nitrogen attacks the benzyl chloride’s electrophilic carbon.

Industrial-Scale Adaptations

Continuous flow reactors enhance heat dissipation and mixing efficiency, achieving 88% yield at 50°C with a residence time of 30 minutes. Automated systems mitigate exothermic risks and improve reproducibility.

Table 2: Alkylation Solvent Performance

SolventDielectric ConstantReaction Time (h)Yield (%)
DMF36.7385
THF7.5672

Purification and Quality Control

Recrystallization

The crude product is recrystallized from ethanol/water (3:1 v/v), yielding white crystals with >99% purity. Impurities include unreacted starting materials and dichloromethyl byproducts, which are removed via fractional crystallization.

Chromatographic Methods

Silica gel column chromatography (hexane/ethyl acetate, 4:1) resolves stereochemical byproducts, though industrial settings favor distillation for cost efficiency.

Industrial Case Study

A 2024 pilot plant trial (Sigma-Aldrich) scaled the SOCl₂ method to 50 kg batches, achieving 80% yield with 98.5% purity. Key modifications included in-line FT-IR monitoring and gradient cooling to minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Chloromethyl)phenyl)-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

    Substitution reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction reactions: Reduction can be used to remove the chloromethyl group or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Substitution reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in aprotic solvents such as tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

1-(4-(Chloromethyl)phenyl)-1H-pyrazole hydrochloride serves as a building block for synthesizing pharmaceutical compounds. Its applications in medicinal chemistry include:

  • Enzyme Inhibitors: The compound can inhibit specific enzymes, making it useful in developing drugs for treating various diseases, including neurological and inflammatory disorders.
  • Receptor Modulators: It has been shown to modulate receptor activity, which can be critical in drug design targeting specific pathways involved in disease processes .

Biological Studies

The compound is utilized in biological research for:

  • Development of Anticancer Agents: Recent studies have demonstrated that pyrazoline derivatives exhibit anticancer properties. For instance, compounds derived from this compound have shown efficacy against various cancer cell lines, suggesting potential for cancer treatment .
  • Cannabinoid Receptor Modulation: Research indicates that derivatives of this compound can act as cannabinoid receptor antagonists, which may aid in treating obesity and schizophrenia by influencing appetite regulation and body weight .

Organic Synthesis

In organic synthesis, this compound is employed as an intermediate to create more complex heterocyclic structures. Its reactivity allows for various transformations:

  • Nucleophilic Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols to create diverse pyrazole derivatives.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation to form carboxylic acids or reduction to yield methyl derivatives, expanding its utility in synthetic chemistry.

Industrial Applications

This compound finds applications beyond laboratory settings:

  • Agrochemicals Production: It is used in synthesizing agrochemicals, which are vital for agricultural productivity.
  • Specialty Chemicals: The versatility of the chloromethyl group allows it to serve as a precursor for various specialty chemicals used in different industries.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of pyrazoline derivatives synthesized from this compound. Compounds demonstrated significant cytotoxicity against leukemia cell lines with IC50 values as low as 2.23 μM, indicating their potential as anticancer agents .

Case Study 2: Cannabinoid Receptor Modulation

Research on cannabinoid receptor inhibitors derived from this compound showed promising results in animal models for appetite suppression and weight management. These findings suggest that modifications of this compound could lead to effective treatments for obesity-related conditions .

Summary

The compound this compound is a versatile chemical with applications spanning medicinal chemistry, biological research, organic synthesis, and industrial production. Its unique structural features facilitate its use as an intermediate in synthesizing various biologically active compounds. Ongoing research continues to explore its full potential across these domains, highlighting its importance in modern scientific inquiry.

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryDrug development targeting neurological diseasesEnzyme inhibitors and receptor modulators
Biological StudiesAnticancer agents and cannabinoid receptor modulationSignificant cytotoxicity against cancer cell lines
Organic SynthesisIntermediate for heterocyclic compoundsNucleophilic substitution and oxidation reactions
Industrial ApplicationsAgrochemicals and specialty chemicalsVersatile precursor for diverse chemical products

Mechanism of Action

The mechanism of action of 1-(4-(Chloromethyl)phenyl)-1H-pyrazole hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloromethyl group can act as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or the modulation of receptor function, ultimately affecting cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The chloromethyl group on the phenyl ring distinguishes this compound from other pyrazole derivatives. Key comparisons include:

a) 1-(4-Chlorophenyl)-1H-pyrazol-3-ol (CAS not provided)
  • Structure : Hydroxyl group at pyrazole position 3 instead of chloromethyl.
  • Properties : Participates in hydrogen bonding, leading to a dihedral angle of 11.0° between aromatic rings. This enhances crystallinity compared to the target compound .
b) 1-(4-(tert-Butyl)phenyl)-1H-pyrazole
  • Structure : Bulky tert-butyl substituent replaces chloromethyl.
  • Properties : Increased lipophilicity improves membrane permeability but reduces solubility in polar solvents .
c) 4-(Chloromethyl)-1H-pyrazole Hydrochloride (CAS 163008-98-8)
  • Structure : Simpler pyrazole lacking the phenyl ring.
  • Properties : Lower molecular weight (C₄H₅Cl₂N₂ , 151.01 g/mol) and reduced aromatic conjugation result in higher reactivity .
d) 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f)
  • Structure : Contains a sulfonyl group adjacent to the chloromethylphenyl moiety.
  • Properties : Electron-withdrawing sulfonyl group increases acidity (pKa ~2.5) and stabilizes intermediates in catalytic cycles. Melting point: 137.3–138.5°C .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound C₁₀H₉ClN₂·HCl 192.65 N/A Chloromethyl, Pyrazole
1-(4-Chlorophenyl)-1H-pyrazol-3-ol C₉H₇ClN₂O 194.62 N/A Hydroxyl, Pyrazole
1f () C₁₁H₁₂ClNO₂S 257.73 137.3–138.5 Sulfonyl, Chloromethyl
4-(Chloromethyl)-1H-pyrazole HCl C₄H₅Cl₂N₂ 151.01 N/A Chloromethyl, Pyrazole

Biological Activity

1-(4-(Chloromethyl)phenyl)-1H-pyrazole hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on recent studies.

Chemical Structure and Properties

This compound has the molecular formula C10H10ClN2C_{10}H_{10}ClN_2 and a molecular weight of approximately 238.72 g/mol. The presence of the chloromethyl group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound. It has been evaluated against various bacterial strains, demonstrating effective inhibition, particularly against Gram-positive bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes essential for bacterial survival.

Anticancer Activity

The compound has also shown anticancer properties in vitro. Research indicates that it can inhibit cellular proliferation in several human cancer cell lines, including HeLa and HCT116. The observed effects are attributed to the compound's ability to induce apoptosis and cell cycle arrest, likely through modulation of key signaling pathways such as the Wnt pathway, which is crucial in cancer progression .

The biological activity of this compound is primarily mediated through its interaction with specific kinases , notably CK1γ and CK1ε. These kinases are involved in various cellular processes, including cell division and differentiation. By inhibiting these kinases, the compound can alter cellular signaling pathways that lead to cancer cell growth suppression .

Study 1: Antimicrobial Efficacy

In a study assessing antimicrobial efficacy, this compound was tested against multiple bacterial strains using standard disc diffusion methods. The results indicated a significant zone of inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.

Study 2: Anticancer Potential

A separate study focused on the anticancer effects of this compound on HeLa cells revealed that treatment with varying concentrations led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells post-treatment, confirming its role as an apoptosis inducer .

Summary of Findings

Activity Type Target Mechanism Reference
AntimicrobialBacteria (Gram-positive)Disruption of cell wall synthesis
AnticancerHeLa, HCT116Induction of apoptosis
Kinase InhibitionCK1γ, CK1εModulation of Wnt signaling pathway

Q & A

Q. What are the established synthetic routes for 1-(4-(Chloromethyl)phenyl)-1H-pyrazole hydrochloride, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic substitution or condensation reactions involving pyrazole precursors and chloromethylated phenyl derivatives. A common method involves reacting 4-(chloromethyl)benzaldehyde with hydrazine derivatives under controlled pH (6–7) and temperature (60–80°C) to form the pyrazole core . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., methanol/water mixtures) to improve yield .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Nuclear Magnetic Resonance (NMR): The 1H^1H NMR spectrum shows distinct peaks for the chloromethyl group (~4.6 ppm, singlet) and aromatic protons (7.2–7.8 ppm). 13C^{13}C NMR confirms the quaternary carbon adjacent to chlorine (~45 ppm) .
  • Mass Spectrometry (MS): ESI-MS typically exhibits a molecular ion peak at m/z 225.6 ([M+H]+^+) .
  • FTIR: Stretching vibrations for C-Cl (650–750 cm1^{-1}) and pyrazole N-H (3100–3200 cm1^{-1}) are diagnostic .

Q. How can researchers ensure purity during synthesis, and what are common impurities?

Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane, 3:7) or recrystallization (ethanol/water) removes unreacted starting materials and byproducts like 4-(chloromethyl)benzoic acid. Purity ≥95% is validated by HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How do crystallographic studies resolve structural ambiguities in pyrazole derivatives like this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement confirms bond lengths (e.g., C-Cl: ~1.73 Å) and dihedral angles between the pyrazole and phenyl rings. Discrepancies in reported structures often arise from torsional flexibility; SHELX parameterization (e.g., TWIN/BASF commands) addresses twinning or disorder .

Q. What strategies mitigate contradictory biological activity data in structure-activity relationship (SAR) studies?

Contradictions may stem from substituent effects on the chloromethyl group. For example:

  • Electron-withdrawing groups enhance electrophilicity but reduce solubility.
  • Experimental design: Parallel synthesis with controlled substituents (e.g., methyl vs. trifluoromethyl analogs) and standardized bioassays (e.g., kinase inhibition IC50_{50}) isolate variables .
  • Data normalization: Use internal controls (e.g., doxorubicin in cytotoxicity assays) to account for batch-to-batch variability .

Q. How can computational methods predict reactivity and regioselectivity in pyrazole-based reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model transition states for nucleophilic attacks on the chloromethyl group. Fukui indices identify electrophilic centers, while Molecular Electrostatic Potential (MEP) maps predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Though the compound is achiral, related analogs may require chiral resolution. Techniques include:

  • Chiral HPLC (Chiralpak IA column, hexane/isopropanol).
  • Asymmetric catalysis with BINOL-derived ligands to control stereochemistry during pyrazole formation .

Methodological Considerations Table

Challenge Solution Reference
Low yield in condensationUse Dean-Stark trap for azeotropic water removal
NMR signal overlapApply 13C^{13}C-DEPT or 2D COSY/HSQC for assignment
Crystal twinningSHELXD dual-space recycling for phase solution
Biological assay variabilityNormalize data against reference compounds (e.g., cisplatin for cytotoxicity)

Key Citations

  • Synthesis & characterization:
  • Crystallography:
  • SAR & computational modeling:

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